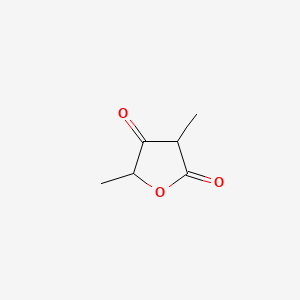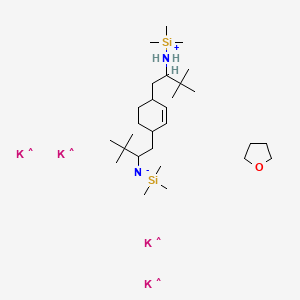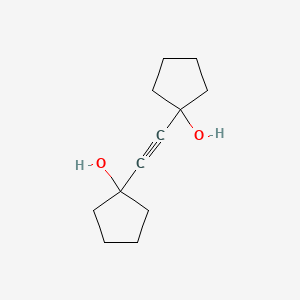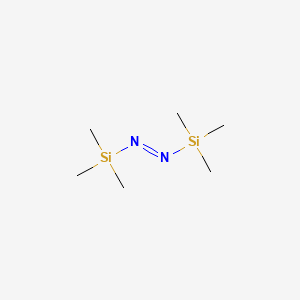
2-Ethyl-2,5,5-trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2 It is a heterocyclic compound containing a dioxane ring, which is a six-membered ring with two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-2,5,5-trimethyl-1,3-dioxane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxane ring. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetalization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The dioxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized dioxane derivatives, reduced alcohols, and substituted dioxane compounds. These products have diverse applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
2-Ethyl-2,5,5-trimethyl-1,3-dioxane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,5,5-trimethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its dioxane ring structure allows it to participate in ring-opening and ring-closing reactions, which are crucial for its reactivity and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid: Another related compound with a carboxylic acid functional group.
Uniqueness
2-Ethyl-2,5,5-trimethyl-1,3-dioxane is unique due to its specific ethyl and trimethyl substituents, which confer distinct chemical properties and reactivity. These structural features make it valuable in specialized applications where other dioxane derivatives may not be suitable.
Propriétés
Numéro CAS |
6413-47-4 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-ethyl-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-5-9(4)10-6-8(2,3)7-11-9/h5-7H2,1-4H3 |
Clé InChI |
RBTXIAALRNDVLT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(CO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


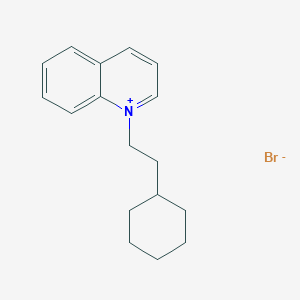


![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)
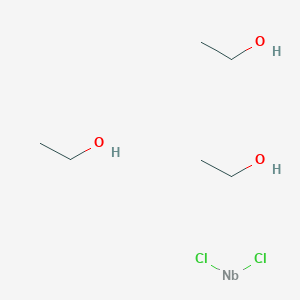


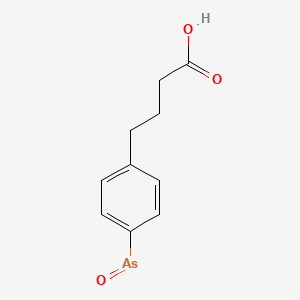
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)
![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
